2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5-dimethylfuran-3-carbonitrile
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Overview
Description
2-[(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLFURAN-3-CARBONITRILE is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring substituted with a dimethoxyphenyl group and a carbonitrile group, making it an interesting subject for research in organic chemistry.
Preparation Methods
The synthesis of 2-[(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLFURAN-3-CARBONITRILE typically involves the reaction of 2,4-dimethoxybenzaldehyde with 4,5-dimethylfuran-3-carbonitrile in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan ring or the phenyl ring are replaced by other groups.
Condensation: It can undergo condensation reactions with other aldehydes or ketones to form larger, more complex molecules
Scientific Research Applications
2-[(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLFURAN-3-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLFURAN-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2-[(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLFURAN-3-CARBONITRILE include:
- 4-{[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid
- N-[(E)-(2,4-Dimethoxyphenyl)methylidene]aniline
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the furan ring, dimethoxyphenyl group, and carbonitrile group in 2-[(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLFURAN-3-CARBONITRILE makes it distinct and valuable for various research purposes .
Properties
Molecular Formula |
C16H16N2O3 |
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Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4,5-dimethylfuran-3-carbonitrile |
InChI |
InChI=1S/C16H16N2O3/c1-10-11(2)21-16(14(10)8-17)18-9-12-5-6-13(19-3)7-15(12)20-4/h5-7,9H,1-4H3/b18-9+ |
InChI Key |
QBCUKMZGRDUXQT-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=C(OC(=C1C#N)/N=C/C2=C(C=C(C=C2)OC)OC)C |
Canonical SMILES |
CC1=C(OC(=C1C#N)N=CC2=C(C=C(C=C2)OC)OC)C |
Origin of Product |
United States |
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